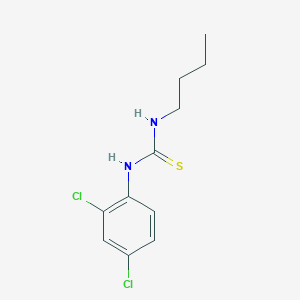
N-butyl-N'-(2,4-dichlorophenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N'-(2,4-dichlorophenyl)thiourea (also known as BU-T) is a chemical compound that has been widely used in scientific research due to its unique properties. BU-T is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of BU-T is not fully understood. However, it is thought to inhibit the activity of cytochrome P450 enzymes by binding to the heme group in the enzyme's active site. This binding prevents the enzyme from metabolizing certain drugs and toxins, leading to an increase in their concentration in the body.
Biochemical and Physiological Effects:
BU-T has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of certain drugs and toxins in the body. This can have both beneficial and harmful effects.
BU-T has also been shown to have anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro and in vivo. This makes BU-T a potential candidate for the development of new anti-cancer drugs.
实验室实验的优点和局限性
One of the advantages of using BU-T in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of certain drugs and toxins in the body. However, one of the limitations of using BU-T is its potential toxicity. BU-T has been shown to be toxic to certain cell lines in vitro, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving BU-T. One area of research could be the development of new anti-cancer drugs based on the anti-tumor properties of BU-T. Another area of research could be the development of new drugs that target cytochrome P450 enzymes. This could lead to the development of drugs that are more effective and have fewer side effects than current drugs.
In conclusion, BU-T is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes and anti-tumor properties. While there are advantages and limitations to using BU-T in lab experiments, there are several future directions for research involving this compound.
合成方法
BU-T can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with n-butylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization to obtain pure BU-T.
科学研究应用
BU-T has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs and toxins in the liver. This inhibition can lead to an increase in the concentration of certain drugs and toxins in the body, which can have both beneficial and harmful effects.
BU-T has also been shown to have anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro and in vivo. This makes BU-T a potential candidate for the development of new anti-cancer drugs.
属性
IUPAC Name |
1-butyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCTYOSBDBBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

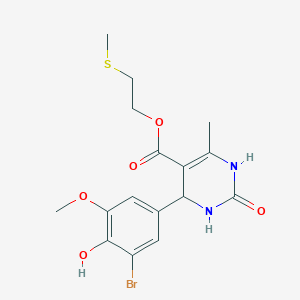
![3-[(4-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104068.png)
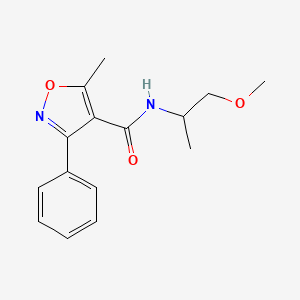
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B5104086.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)
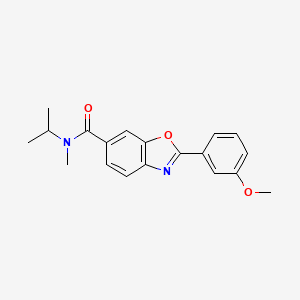
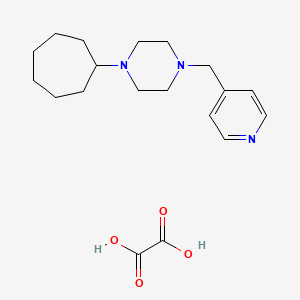
![2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
![3-methyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5104111.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5104114.png)

![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
